Phosphinic acid, di-2-thienyl-
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Overview
Description
Phosphinic acid, di-2-thienyl-, also known as di(thiophen-2-yl)phosphinic acid, is an organophosphorus compound with the molecular formula C8H7O2PS2. This compound is characterized by the presence of two thiophene rings attached to a phosphinic acid group. It is a white crystalline solid with a melting point of 192-193°C and a boiling point of approximately 484.7°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinic acid, di-2-thienyl-, can be synthesized through various methods. One common approach involves the reaction of thiophene with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of phosphinic acid, di-2-thienyl-, typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, di-2-thienyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Phosphinic acid, di-2-thienyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, di-2-thienyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Di(2-ethylhexyl)phosphoric acid (DEHPA): An organophosphorus compound used in solvent extraction processes.
Phosphonic acids: Compounds with similar structures but different oxidation states and reactivity.
Uniqueness: Phosphinic acid, di-2-thienyl-, is unique due to the presence of thiophene rings, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the design of enzyme inhibitors and coordination complexes .
Properties
CAS No. |
5849-47-8 |
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Molecular Formula |
C8H7O2PS2 |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
dithiophen-2-ylphosphinic acid |
InChI |
InChI=1S/C8H7O2PS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H,(H,9,10) |
InChI Key |
MWIPONZJAHKFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)P(=O)(C2=CC=CS2)O |
Origin of Product |
United States |
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